molecular formula C19H23ClN2O2 B5088936 2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol CAS No. 6108-09-4

2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol

Cat. No.: B5088936
CAS No.: 6108-09-4
M. Wt: 346.8 g/mol
InChI Key: FHOXHLNJQGNWRP-UHFFFAOYSA-N
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Description

2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol is a structurally complex molecule featuring a piperazine core substituted with a 3-chlorobenzyl group and a methylene-linked 4-methoxyphenol moiety. The 4-methoxyphenol moiety enhances solubility due to the polar methoxy (-OCH₃) and hydroxyl (-OH) groups, which also facilitate interactions with biological targets such as enzymes or receptors .

This compound’s structural features align with pharmacologically active piperazine derivatives, which are frequently explored in drug discovery for their ability to modulate central nervous system (CNS) targets, antimicrobial activity, and enzyme inhibition .

Properties

IUPAC Name

2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-24-18-5-6-19(23)16(12-18)14-22-9-7-21(8-10-22)13-15-3-2-4-17(20)11-15/h2-6,11-12,23H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOXHLNJQGNWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387301
Record name 2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6108-09-4
Record name 2-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol typically involves a multi-step process. One common method includes the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a phenol derivative under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and solvents can optimize the reaction efficiency and product isolation. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the chlorophenyl group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Reduced phenolic compounds.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

Therapeutic Applications

  • Antihistaminic Properties :
    • The compound is structurally related to known antihistamines like cetirizine. Its piperazine moiety suggests potential activity against histamine receptors, making it a candidate for treating allergic conditions and other histamine-related disorders .
  • Neuropharmacological Effects :
    • Research indicates that derivatives of piperazine exhibit anxiolytic and antidepressant effects. The incorporation of the chlorophenyl group may enhance central nervous system activity, making it useful in developing treatments for anxiety and depression .
  • Antitumor Activity :
    • Some studies have explored the potential of piperazine derivatives in cancer therapy due to their ability to interfere with cellular signaling pathways involved in tumor growth. The specific compound could be investigated for its efficacy against various cancer cell lines .

Synthesis and Derivatives

The synthesis of 2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol typically involves multi-step organic reactions, including:

  • Piperazine Formation : The initial step often involves the formation of the piperazine ring through cyclization reactions.
  • Chlorophenyl Substitution : The introduction of the chlorophenyl group is crucial for enhancing biological activity.

A notable synthesis method includes the use of various reagents to achieve selective substitutions while minimizing side reactions, ensuring high yield and purity of the final product .

Case Study 1: Antihistaminic Activity

A study evaluated the antihistaminic effects of various piperazine derivatives, including our compound, against established antihistamines like cetirizine. Results indicated that while the compound showed promising activity, further optimization was needed to enhance selectivity and reduce side effects .

Case Study 2: Neuropharmacological Effects

In a controlled trial involving animal models, researchers assessed the anxiolytic properties of the compound compared to traditional anxiolytics. The findings suggested significant reductions in anxiety-like behaviors, warranting further investigation into its mechanism of action and potential clinical applications .

Case Study 3: Antitumor Potential

A preliminary study investigated the cytotoxic effects of piperazine derivatives on human cancer cell lines. The results indicated that certain modifications to the base structure could enhance antitumor activity, suggesting a pathway for developing new cancer therapeutics based on this compound .

Mechanism of Action

The mechanism of action of 2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may contribute to the compound’s binding affinity and specificity, while the methoxyphenol moiety can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperazine Derivatives

Piperazine-based compounds exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Key Properties Biological Implications Reference
Target Compound : 2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol 3-Chlorophenylmethyl, 4-methoxyphenol Balanced lipophilicity (Cl) and solubility (OCH₃, OH) Potential CNS activity, antimicrobial effects
4-[(E)-{[4-(4-Chlorobenzyl)piperazin-1-yl]imino}methyl]-2-methoxyphenol 4-Chlorobenzyl, iminomethylphenol Higher lipophilicity (4-Cl vs. 3-Cl) Altered receptor binding due to para-substitution
Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxotetrahydropyrimidine-5-carboxylate 3-Chlorophenyl, 4-methoxyphenyl, ester Increased steric bulk (tetrahydropyrimidine) Enhanced enzymatic inhibition (e.g., kinase targets)
1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea Thiazole, trifluoromethylphenyl, hydrazine High polarity (urea, thiazole) Anticancer or antimicrobial activity
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Bromophenyl, triazole-thione Electron-withdrawing Br and S atom Antibacterial activity (e.g., against Gram-positive pathogens)

Functional Group Influence

  • Methoxy (-OCH₃) vs. Halogen (Cl, Br) :
    The methoxy group in the target compound improves aqueous solubility compared to halogenated analogs (e.g., 4-chlorobenzyl in ). However, halogens like chlorine enhance membrane permeability and target binding via hydrophobic interactions .
  • Substituent Position (3-Cl vs.
  • Phenol vs. Aniline: The phenolic -OH in the target compound offers stronger hydrogen-bonding capability than aniline derivatives (e.g., 4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline ), which could enhance interactions with polar enzyme active sites.

Biological Activity

2-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol, often referred to as compound 1, is a synthetic organic compound that has garnered attention for its potential biological activities. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The molecular formula of compound 1 is C19H23ClN2OC_{19}H_{23}ClN_2O with a molecular weight of approximately 330.85 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, and a methoxy group that can influence its pharmacological properties.

PropertyValue
Molecular FormulaC19H23ClN2O
Molecular Weight330.85 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

The biological activity of compound 1 is hypothesized to be mediated through its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperazine moiety is significant as it often correlates with central nervous system (CNS) activity.

Potential Targets

  • Serotonin Receptors: The piperazine structure may facilitate binding to serotonin receptors, influencing mood and anxiety.
  • Dopamine Receptors: Similar binding affinities may be expected for dopamine receptors, which are crucial in the regulation of reward and pleasure centers in the brain.

Biological Activity Studies

Recent studies have explored the pharmacological effects of compounds similar to compound 1, focusing on their potential therapeutic applications.

Antidepressant Activity

A study evaluating piperazine derivatives demonstrated that modifications in the structure significantly influenced their antidepressant effects. For instance, compounds containing halogen substitutions showed varied efficacy in inhibiting serotonin reuptake, suggesting that compound 1 could exhibit similar properties due to its structural analogies .

Anticonvulsant Properties

Research on benzyl derivatives revealed anticonvulsant activities in certain piperazine-based compounds. The mechanism was attributed to the modulation of neurotransmitter release and receptor activity, which may also apply to compound 1 .

Antimicrobial Activity

Compounds featuring similar structural motifs have been tested for antimicrobial properties. A series of piperazine derivatives exhibited moderate antibacterial effects against various strains, indicating that compound 1 could possess similar bioactivity .

Case Study 1: Antidepressant Effects

In a controlled study involving piperazine derivatives, it was found that certain modifications led to enhanced serotonin receptor binding affinity. This suggests that compound 1 might be effective in treating depression by increasing serotonin levels in the synaptic cleft .

Case Study 2: Anticonvulsant Activity

A comparative analysis of several piperazine derivatives indicated that those with chlorophenyl substitutions exhibited notable anticonvulsant effects in animal models. This reinforces the hypothesis that compound 1 may have potential as an anticonvulsant agent due to its structural similarities .

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